MIF Tautomerase Inhibition: 4-Hydroxy-benzaldehyde hydrazone vs. Phenyl-Substituted Analogs
4-Hydroxy-benzaldehyde hydrazone (compound 3) exhibits weak MIF tautomerase inhibition with an IC50 >500 µM, whereas the phenyl-substituted analog 4-hydroxybenzaldehyde phenylhydrazone (compound 5) achieves an IC50 of 2.6 µM, representing a >192-fold improvement in potency [1]. Further optimization with a 3-fluoro substituent yields compound 7 with an IC50 of 130 nM, a >3846-fold enhancement over the parent hydrazone [1]. This data demonstrates that while the parent 4-hydroxy-benzaldehyde hydrazone is a weak inhibitor, it serves as a critical starting point for structure-based optimization to achieve nanomolar MIF inhibition.
| Evidence Dimension | Inhibition of MIF tautomerase activity |
|---|---|
| Target Compound Data | IC50 >500 µM (compound 3, 4-hydroxy-benzaldehyde hydrazone) |
| Comparator Or Baseline | IC50 = 2.6 µM (compound 5, 4-hydroxybenzaldehyde phenylhydrazone); IC50 = 130 nM (compound 7, 3-fluoro-4-hydroxybenzaldehyde p-methoxyphenylhydrazone) |
| Quantified Difference | >192-fold improvement (3 vs 5); >3846-fold improvement (3 vs 7) |
| Conditions | Spectrophotometric assay of MIF tautomerase activity on L-dopachrome methyl ester |
Why This Matters
For researchers targeting MIF-driven inflammatory diseases, the parent hydrazone provides a validated scaffold for rational design, while the quantitative SAR data guides procurement of specific analogs for hit-to-lead optimization.
- [1] Dabideen, D.R., Cheng, K.F., Aljabari, B., Miller, E.J., Pavlov, V.A., Al-Abed, Y. (2007). Phenolic Hydrazones Are Potent Inhibitors of Macrophage Migration Inhibitory Factor Proinflammatory Activity and Survival Improving Agents in Sepsis. Journal of Medicinal Chemistry, 50(8), 1993-1997. View Source
